molecular formula C8H6BrClO2 B13585769 1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one

1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one

Cat. No.: B13585769
M. Wt: 249.49 g/mol
InChI Key: WZLDOHXKFWNRAZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 2-position on the phenyl ring, along with a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one typically involves the bromination of 2-hydroxyacetophenone followed by chlorination. One common method involves the use of bromine and acetic acid to introduce the bromine atom at the 4-position of 2-hydroxyacetophenone. The resulting intermediate is then treated with thionyl chloride to introduce the chloroethanone moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction Reactions: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of 4-bromo-2-hydroxybenzoic acid.

    Reduction: Formation of 1-(4-bromo-2-hydroxyphenyl)-2-chloroethanol.

Scientific Research Applications

1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity towards certain targets. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and binding properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

1-(4-bromo-2-hydroxyphenyl)-2-chloroethanone

InChI

InChI=1S/C8H6BrClO2/c9-5-1-2-6(7(11)3-5)8(12)4-10/h1-3,11H,4H2

InChI Key

WZLDOHXKFWNRAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=O)CCl

Origin of Product

United States

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